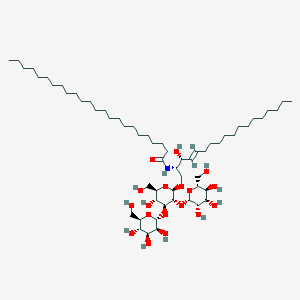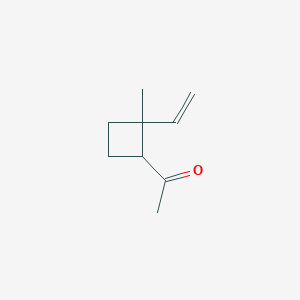
1-(2-Ethenyl-2-methylcyclobutyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethenyl-2-methylcyclobutyl)ethanone, also known as EMCE, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. EMCE is a cyclic ketone with the chemical formula C10H16O, and it can be synthesized through various methods. In
Mechanism of Action
The mechanism of action of 1-(2-Ethenyl-2-methylcyclobutyl)ethanone is not fully understood, but studies have suggested that it inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. 1-(2-Ethenyl-2-methylcyclobutyl)ethanone has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth, such as topoisomerase II and DNA polymerase.
Biochemical and Physiological Effects
Studies have shown that 1-(2-Ethenyl-2-methylcyclobutyl)ethanone has both biochemical and physiological effects. Biochemically, 1-(2-Ethenyl-2-methylcyclobutyl)ethanone has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, as mentioned above. Physiologically, 1-(2-Ethenyl-2-methylcyclobutyl)ethanone has been shown to induce apoptosis in cancer cells, as well as inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
1-(2-Ethenyl-2-methylcyclobutyl)ethanone has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields of scientific research. However, there are also limitations to using 1-(2-Ethenyl-2-methylcyclobutyl)ethanone in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 1-(2-Ethenyl-2-methylcyclobutyl)ethanone, including further studies on its potential as an anti-cancer agent, its applications in material science, and its use as a starting material for the synthesis of various compounds. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-Ethenyl-2-methylcyclobutyl)ethanone and its potential side effects.
Conclusion
In conclusion, 1-(2-Ethenyl-2-methylcyclobutyl)ethanone is a synthetic compound with potential applications in various fields of scientific research. Its ease of synthesis and potential as an anti-cancer agent make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
1-(2-Ethenyl-2-methylcyclobutyl)ethanone can be synthesized through various methods, including the reaction of 2-methylcyclobutanone with acetylene, followed by hydrogenation and dehydration. Another method involves the reaction of 2-methylcyclobutanone with vinylmagnesium bromide, followed by dehydration. These methods have been studied extensively in the literature, and they have been found to be effective in producing high yields of 1-(2-Ethenyl-2-methylcyclobutyl)ethanone.
Scientific Research Applications
1-(2-Ethenyl-2-methylcyclobutyl)ethanone has shown potential applications in various fields of scientific research, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1-(2-Ethenyl-2-methylcyclobutyl)ethanone has been studied for its potential as an anti-cancer agent. Studies have shown that 1-(2-Ethenyl-2-methylcyclobutyl)ethanone inhibits the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in cancer treatment.
In material science, 1-(2-Ethenyl-2-methylcyclobutyl)ethanone has been studied for its potential as a building block for the synthesis of functional materials. Studies have shown that 1-(2-Ethenyl-2-methylcyclobutyl)ethanone can be used to synthesize polymeric materials with unique properties, such as high thermal stability and mechanical strength.
In organic synthesis, 1-(2-Ethenyl-2-methylcyclobutyl)ethanone has been studied for its potential as a starting material for the synthesis of various compounds. Studies have shown that 1-(2-Ethenyl-2-methylcyclobutyl)ethanone can be used to synthesize a variety of compounds, including cyclic ketones, alcohols, and esters.
properties
CAS RN |
131510-64-0 |
|---|---|
Product Name |
1-(2-Ethenyl-2-methylcyclobutyl)ethanone |
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
1-(2-ethenyl-2-methylcyclobutyl)ethanone |
InChI |
InChI=1S/C9H14O/c1-4-9(3)6-5-8(9)7(2)10/h4,8H,1,5-6H2,2-3H3 |
InChI Key |
NOIXTXNVVHQUTG-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCC1(C)C=C |
Canonical SMILES |
CC(=O)C1CCC1(C)C=C |
synonyms |
Ethanone, 1-(2-ethenyl-2-methylcyclobutyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



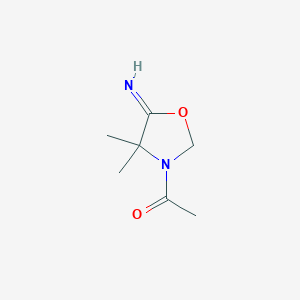

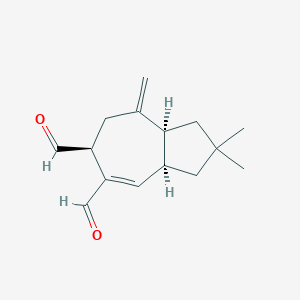
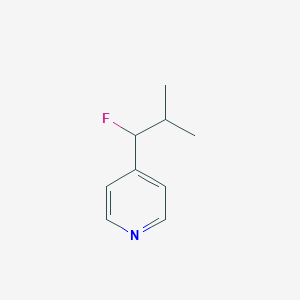
![4,9-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B144872.png)
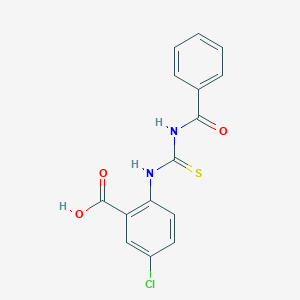
![7-Methylimidazo[1,5-a]pyridine](/img/structure/B144877.png)
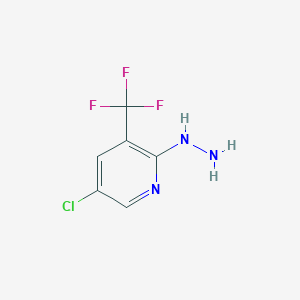
![(11E)-3-hydroxy-10-methyl-7-propan-2-yl-11-(3,5,6-trihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione](/img/structure/B144882.png)


